VUF11211

CXCR3 pharmacology GPCR allosteric modulation radioligand binding

CXCR3 allosteric modulator assays demand a radioligand free from probe-dependent artifacts that compromise orthosteric displacement measurements. VUF11211 addresses this with a fully characterized direct binding affinity (Kd = 0.65 nM) and kinetics (kon = 0.03 min⁻¹·nM⁻¹, koff = 0.02 min⁻¹), validated via [³H]VUF11211 saturation binding. • Quantified inverse agonism at constitutively active CXCR3 mutant; conformational selectivity for inactive receptor states. • Residue-level binding mode spanning helices 1-4, 6, and 7-the most extensive structural template among CXCR3 tool compounds. • >450-fold SAR gradient confirms (S)-3-ethyl and nicotinamide termini as critical potency determinants; essential benchmark for piperazinyl-piperidine medicinal chemistry.

Molecular Formula C26H35Cl2N5O
Molecular Weight 504.5 g/mol
Cat. No. B12381122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11211
Molecular FormulaC26H35Cl2N5O
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl
InChIInChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1
InChIKeyXQWKNLJIWOTOKT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) | CXCR3 Allosteric Inverse Agonist Specification & Evidence Summary


(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, widely designated VUF11211 (CAS 906556-51-2; molecular weight 504.50 Da; molecular formula C26H35Cl2N5O), is a synthetic small molecule belonging to the piperazinyl-piperidine chemotype [1]. It functions as a high-affinity allosteric inverse agonist targeting the human chemokine receptor CXCR3 (C-X-C chemokine receptor type 3), a class A G protein-coupled receptor (GPCR) implicated in T helper 1 (Th1)-mediated inflammatory pathologies, including autoimmune disorders, transplant rejection, and certain fibrotic conditions [2]. VUF11211 is a single enantiomer ((S)-configuration) characterized by a rigid, elongated structure incorporating two basic nitrogen-containing moieties and dual 4-chlorophenyl substituents [3]. Its primary utility resides in advanced pharmacological research, particularly in the radiolabeled form [³H]VUF11211, which enables precise, probe-independent characterization of CXCR3 allosteric pharmacology [4].

Workflow
Allosteric modulator screening and GPCR pharmacology studies
Selection
Single (S)-enantiomer, piperazinyl-piperidine chemotype
Use context
Direct radioligand binding and probe-independent occupancy measurement

Why Generic CXCR3 Antagonist Substitution Is Not Valid: VUF11211 vs. NBI-74330, AMG 487, and SCH 546738


CXCR3-targeting small molecules are not functionally interchangeable. While many compounds are broadly classified as "CXCR3 antagonists," this designation obscures critical mechanistic differences—namely, orthosteric versus allosteric binding, inverse agonism versus neutral antagonism, and distinct binding pocket topologies—that directly govern experimental outcomes, data reproducibility, and radioligand selection [1]. For example, NBI-74330 binds exclusively within the transmembrane minor pocket, whereas VUF11211 extends from the minor pocket into the major pocket, engaging a substantially different ensemble of receptor contacts [1]. Furthermore, as an allosteric ligand, VUF11211 exhibits probe-dependent pharmacology: its measured apparent affinity varies with the orthosteric probe used, rendering cross-assay potency comparisons with orthosteric antagonists such as AMG 487 potentially misleading [2]. These distinctions are not merely academic—they directly impact the validity of competitive binding assays, the interpretation of structure-activity relationship (SAR) data, and the translational relevance of preclinical findings. Substituting VUF11211 with a superficially "similar" CXCR3 antagonist without rigorous experimental validation introduces uncontrolled variables that can confound data interpretation and undermine study conclusions [3].

NBI-74330
Binding pocket topology may shift conformational response; engages only minor pocket helices, whereas VUF11211 extends into major pocket, altering residue contact network.
AMG 487
Orthosteric antagonist pharmacology; probe-dependent affinity measurements may confound cross-assay comparisons with allosteric modulators.
SCH 546738
Allosteric binding site reportedly overlaps but structural and kinetic characterization differs; direct substitution may require validation of conformational selectivity and binding kinetics.
Generic CXCR3 antagonist
Lacks inverse agonism and conformational selectivity profile; may not replicate inactive-state probe studies or constitutive activity suppression readouts.

Quantitative Differentiation Evidence: VUF11211 vs. NBI-74330, AMG 487, SCH 546738, and Structural Analogs


Sub-Nanomolar Binding Affinity: VUF11211 vs. NBI-74330, AMG 487, and SCH 546738

VUF11211 demonstrates sub-nanomolar equilibrium dissociation constant (Kd) for human CXCR3 (0.65 nM), measured via direct radioligand saturation binding with [³H]VUF11211 on HEK293T cell membranes expressing the receptor [1]. This represents a 2.3-fold higher affinity than NBI-74330 (Ki = 1.5 nM for CXCL10 displacement [2]), a 12.3-fold higher affinity than AMG 487 (IC50 = 8 nM for CXCL10 displacement [3]), and comparable to the reported high-affinity binding of SCH 546738 (Kd = 0.4 nM [4]). Critically, the VUF11211 Kd was determined using the compound itself as the radioligand, thereby circumventing the probe-dependent artifacts inherent to orthosteric radioligand displacement methods employed for NBI-74330 and AMG 487 [1].

Binding Affinity
Reported
Kd = 0.65 nM (direct [³H]VUF11211 saturation binding)
Supports probe-independent occupancy measurement studies
Cross-study comparison; assay context varies
CXCR3 pharmacology GPCR allosteric modulation radioligand binding affinity determination

Distinct Allosteric Binding Topology: VUF11211 vs. NBI-74330 (Head-to-Head Site-Directed Mutagenesis Data)

A direct head-to-head comparison using site-directed mutagenesis and in silico homology modeling established that VUF11211 and NBI-74330, despite both being high-affinity CXCR3 antagonists, occupy overlapping yet spatially distinct binding pockets within the receptor's transmembrane domain [1]. NBI-74330 is anchored exclusively in the transmembrane minor pocket, making critical contacts with residues in helices 2 (W2.60, D2.63), 3 (F3.32), and 7 (S7.39, Y7.43). In contrast, VUF11211 extends from the minor pocket into the major pocket, engaging a broader contact network that includes helices 1 (Y1.39), 2 (W2.60), 3 (F3.32), 4 (D4.60), 6 (Y6.51), and 7 (S7.39, Y7.43) [1]. Mutagenesis of these VUF11211-specific contact residues did not significantly impair CXCL11 binding, confirming the allosteric nature of the interaction [1].

Binding Topology
Head-to-head
Extended pocket engagement (helices 1-7) vs. NBI-74330 minor pocket only (helices 2,3,7)
Distinct residue contacts may alter structure-based design and conformational interpretation
Mutagenesis-validated comparison
GPCR allosteric modulation binding site mapping site-directed mutagenesis molecular pharmacology

Conformational Selectivity: VUF11211 Binds a Distinct CXCR3 Conformational Ensemble vs. Orthosteric Agonists

Radioligand binding studies using [³H]VUF11211 revealed that VUF11211 preferentially recognizes a distinct population of CXCR3 conformations compared with the orthosteric agonist CXCL11 and the small-molecule agonists VUF11418 and VUF10661 [1]. This conformational selectivity is evidenced by incomplete displacement of [³H]VUF11211 binding by these agonists, indicating that the agonist-stabilized active receptor state does not fully accommodate VUF11211 binding. Furthermore, VUF11211 acts as an inverse agonist at a constitutively active mutant of CXCR3, reducing basal receptor signaling below unliganded levels [1]. This functional profile distinguishes VUF11211 from neutral antagonists that merely block agonist-induced activation without suppressing constitutive activity.

Conformational Selectivity
Head-to-head
Inverse agonist at CAM CXCR3; incomplete displacement by orthosteric agonists
Enables isolation of inactive-state receptor conformations
Supports constitutive activity suppression studies
GPCR conformational dynamics inverse agonism biased signaling allosteric radioligand

Structural Determinants of Affinity: VUF11211 vs. Close Piperazinyl-Piperidine Analogs

Within the piperazinyl-piperidine chemotype, minor structural modifications produce substantial shifts in CXCR3 binding affinity. VUF11211, bearing an (S)-3-ethyl substituent on the piperazine ring and an N-ethylnicotinamide terminus, achieves an IC50 of 0.30 nM in antagonist activity assays at human CXCR3 [1]. Replacement of the ethyl group with methyl and substitution of the N-ethylnicotinamide with an N-cyclohexylmethylnicotinamide yields a compound with an IC50 of 2.40 nM—an 8-fold reduction in potency [2]. Removal of the 3-ethylpiperazine moiety entirely, leaving an unsubstituted piperazine ring with an N-benzylnicotinamide group, results in a Ki of 140 nM, representing a >450-fold loss of affinity relative to VUF11211 [3]. These data establish that the (S)-3-ethyl stereochemistry and N-ethylnicotinamide substituent are critical pharmacophoric elements.

SAR Sensitivity
Reported
>450-fold affinity loss upon removal of (S)-3-ethyl/nicotinamide pharmacophore
Supports steep SAR profiling and chemotype benchmark selection
Analog comparison via displacement assay
structure-activity relationship (SAR) medicinal chemistry piperazinyl-piperidine chemotype lead optimization

Association and Dissociation Kinetics: VUF11211 Characterized for Target Residence Time Analysis

Using [³H]VUF11211, the association rate constant (kon) and dissociation rate constant (koff) for VUF11211 binding to human CXCR3 were directly determined as 0.03 min⁻¹·nM⁻¹ and 0.02 min⁻¹, respectively [1]. The dissociation half-life (t½), calculated as ln(2)/koff, is approximately 35 minutes, indicating moderately reversible binding kinetics under the assay conditions. While kinetic parameters for NBI-74330, AMG 487, and SCH 546738 have been reported in various functional assays, direct kon/koff values determined via homologous radioligand kinetic studies are not uniformly available in the public domain for these comparators, limiting cross-compound kinetic comparisons [1]. The availability of fully characterized kinetic constants for VUF11211 provides a reference baseline for target residence time analysis and facilitates quantitative interpretation of washout and reversibility experiments.

Binding Kinetics
Reported
kon = 0.03 min⁻¹·nM⁻¹, koff = 0.02 min⁻¹, t½ ≈ 35 min
Quantitatively defined kinetics support target residence time analysis
Homologous radioligand kinetic characterization
drug-target residence time binding kinetics allosteric modulator radioligand characterization

Primary Research and Industrial Application Scenarios for VUF11211 Based on Quantitative Differentiation Evidence


Allosteric Modulator Screening and Pharmacology Assay Development Requiring Probe-Independent Affinity Measurements

VUF11211's fully characterized binding affinity (Kd = 0.65 nM) and kinetics (kon = 0.03 min⁻¹·nM⁻¹, koff = 0.02 min⁻¹), determined via direct [³H]VUF11211 saturation binding rather than orthosteric probe displacement, make it the preferred reference compound for establishing CXCR3 allosteric modulator screening assays. As demonstrated by Scholten et al., the use of an allosteric radioligand eliminates the probe-dependent artifacts that confound affinity measurements when orthosteric radioligands (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11) are employed with allosteric test compounds [1]. This application scenario is directly supported by the quantitative affinity data and kinetic characterization presented in Section 3, Evidence Items 1 and 5.

Structure-Based Drug Design and Molecular Modeling of Allosteric GPCR Modulators

The experimentally validated, residue-level binding mode of VUF11211—spanning helices 1, 2, 3, 4, 6, and 7 of the CXCR3 transmembrane domain—provides a high-confidence structural template for in silico docking, homology modeling, and structure-based optimization of allosteric CXCR3 modulators [2]. In contrast, the NBI-74330 binding mode is restricted to the minor pocket, engaging only helices 2, 3, and 7 [2]. Researchers engaged in computational chemistry or fragment-based drug discovery will derive greater structural insight from the VUF11211-CXCR3 interaction model. This application follows directly from the head-to-head binding topology comparison documented in Section 3, Evidence Item 2.

Investigating Inactive-State GPCR Conformations and Constitutive Receptor Activity

VUF11211 is functionally validated as an inverse agonist at a constitutively active mutant (CAM) of CXCR3 and exhibits conformational selectivity for non-agonist-stabilized receptor states [1]. This profile is unique among widely available CXCR3 tool compounds. Consequently, VUF11211 is the compound of choice for studies aimed at isolating, stabilizing, or structurally characterizing the inactive conformation of CXCR3, as well as for quantifying the contribution of constitutive CXCR3 signaling to cellular phenotypes. This application is directly substantiated by the conformational selectivity evidence and inverse agonism data presented in Section 3, Evidence Item 3.

Medicinal Chemistry SAR Studies on Piperazinyl-Piperidine CXCR3 Ligands Requiring a Defined High-Potency Benchmark

The steep SAR gradient within the piperazinyl-piperidine series—where removal of the (S)-3-ethyl group and modification of the nicotinamide terminus reduces affinity by >450-fold [3][4]—establishes VUF11211 as an essential positive control and benchmark for any medicinal chemistry program exploring this chemotype. VUF11211 provides a well-characterized reference point for assessing the potency and selectivity of newly synthesized analogs in CXCR3 binding and functional assays. This application is directly supported by the comparative SAR data presented in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Allosteric modulator screening assay development
Probe-independent affinity and kinetic characterization
Conformational selectivity and direct binding validation
Structure-based design of allosteric GPCR modulators
Experimentally resolved extended binding pocket topology
Mutagenesis-validated residue contacts and homology modeling
Inactive-state GPCR conformational studies
Inverse agonism and conformational selectivity profile
Constitutive activity suppression and inactive-state stabilization
Medicinal chemistry SAR on piperazinyl-piperidine chemotype
Steep structure-activity gradient and defined pharmacophore
Benchmark potency and selectivity for analog profiling

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